An In-depth Technical Guide to the Mechanism of Action of ML145, a GPR35 Antagonist
An In-depth Technical Guide to the Mechanism of Action of ML145, a GPR35 Antagonist
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathophysiological processes, including inflammation, cardiovascular disease, and cancer, making it a compelling therapeutic target.[1][2] The development of selective pharmacological tools is crucial for elucidating its biological functions. ML145 has been identified as a potent and selective antagonist of human GPR35.[][4] This document provides a comprehensive technical overview of ML145's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
ML145 functions as a competitive and surmountable antagonist at the human GPR35 receptor. This mode of action signifies that ML145 binds to the same site on the receptor as GPR35 agonists, thereby preventing agonist-induced activation. The inhibition by ML145 can be overcome by increasing the concentration of the agonist.
Studies have demonstrated that ML145 competitively inhibits the effects of multiple GPR35 agonists, including zaprinast, cromolyn disodium, and pamoate, at the human ortholog of the receptor. A key characteristic of ML145 is its marked species selectivity. It exhibits high affinity for human GPR35 but lacks significant activity at rodent (mouse and rat) GPR35 orthologs. This makes ML145 an excellent tool for studying the human receptor in vitro, but unsuitable for in vivo studies in standard rodent models.
By blocking agonist binding, ML145 effectively inhibits downstream signaling cascades mediated by GPR35, which include both G protein-dependent and G protein-independent (β-arrestin-mediated) pathways.
Quantitative Data: Potency and Efficacy
ML145 is a high-affinity ligand for human GPR35, identified through a high-content screen of nearly 300,000 compounds. Its potency has been characterized in various functional assays.
| Parameter | Value | Assay Type | Notes | Reference |
| IC₅₀ | 20.1 nM | β-arrestin recruitment | Measures the concentration of ML145 required to inhibit 50% of the maximal response to an agonist. | |
| Affinity (Kᵢ) | ~20 nM | Functional Antagonism | Reported as a high-affinity ligand based on functional antagonism studies. |
The inhibitory potency of ML145 has been quantified against several standard GPR35 agonists in β-arrestin-2 interaction assays. ML145 consistently demonstrates higher potency than other reported antagonists like CID-2745687.
| Agonist (at EC₈₀ conc.) | ML145 IC₅₀ | Cell System | Assay | Reference |
| Zaprinast | Potent Inhibition | HEK293T | BRET-based β-arrestin-2 interaction | |
| Cromolyn Disodium | Potent Inhibition | HEK293T | BRET-based β-arrestin-2 interaction | |
| Pamoate | Potent Inhibition | HEK293T | BRET-based β-arrestin-2 interaction |
Key Experimental Protocols
The characterization of ML145's mechanism of action relies on specific in vitro assays that measure receptor activity.
β-Arrestin-2 Recruitment Assay (BRET-based)
This assay is a primary method for quantifying both agonist potency and antagonist inhibition at GPR35.
-
Objective: To measure the recruitment of β-arrestin-2 to GPR35 upon ligand binding.
-
Cell Line: Human Embryonic Kidney (HEK293T) cells.
-
Reagents & Constructs:
-
Human GPR35 construct fused to a yellow fluorescent protein (e.g., FLAG-GPR35-eYFP).
-
β-arrestin-2 construct fused to a luciferase (e.g., Renilla Luciferase).
-
GPR35 agonist (e.g., zaprinast, pamoate).
-
ML145.
-
-
Methodology:
-
HEK293T cells are co-transfected with the GPR35-eYFP and β-arrestin-2-Luciferase constructs.
-
Cells are incubated with the luciferase substrate (e.g., coelenterazine h).
-
To determine the mode of action, concentration-response curves are performed for a GPR35 agonist (e.g., zaprinast) in the presence of fixed, varying concentrations of ML145 (e.g., 1 nM to 50 nM).
-
The Bioluminescence Resonance Energy Transfer (BRET) signal is measured. BRET occurs when the luciferase and fluorescent protein are brought into close proximity (<10 nm) by the agonist-induced receptor-arrestin interaction.
-
Data is analyzed. A rightward shift in the agonist concentration-response curve with no reduction in the maximal response is indicative of competitive antagonism.
-
Receptor Internalization Assay
This assay visually confirms that an antagonist can prevent the agonist-induced removal of the receptor from the cell surface.
-
Objective: To assess the ability of ML145 to block agonist-induced GPR35 internalization.
-
Cell Line: HEK293T or other suitable cell line expressing tagged GPR35.
-
Reagents & Constructs:
-
Epitope-tagged GPR35 construct (e.g., FLAG-GPR35).
-
GPR35 agonist.
-
ML145.
-
Fluorescently labeled antibody against the epitope tag.
-
-
Methodology:
-
Cells expressing tagged GPR35 are pre-treated with a specific concentration of ML145 or vehicle.
-
An EC₈₀ concentration of a GPR35 agonist is added to stimulate receptor internalization.
-
Cells are fixed and stained with a fluorescently labeled primary antibody targeting the N-terminal epitope tag (accessible only when the receptor is at the cell surface).
-
The remaining cell surface fluorescence is quantified using high-content imaging or flow cytometry. A higher fluorescence signal in ML145-treated cells compared to agonist-only cells indicates inhibition of internalization.
-
Visualizations: Signaling Pathways and Workflows
GPR35 Signaling and ML145 Inhibition
Caption: GPR35 signaling cascade and the inhibitory action of ML145.
Workflow for GPR35 Antagonist Characterization
Caption: Experimental workflow for identifying and characterizing a GPR35 antagonist.
Conclusion
ML145 is a valuable chemical probe for investigating the biology of human GPR35. Its mechanism as a high-potency, competitive antagonist has been well-defined through robust in vitro assays. The primary limitation and critical consideration for researchers is its pronounced species selectivity, which restricts its utility to human or humanized receptor systems. Understanding this mechanism is fundamental for the design of experiments aimed at dissecting GPR35 function and for the development of future therapeutics targeting this receptor.
